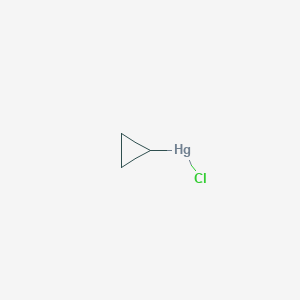
Chloro(cyclopropyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(cyclopropyl)mercury is an organomercury compound that features a cyclopropyl group bonded to a mercury atom, with a chlorine atom also attached to the mercury
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopropyl)mercury typically involves the reaction of cyclopropylmagnesium chloride with mercuric chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Cyclopropylmagnesium chloride+Mercuric chloride→this compound+Magnesium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents and maintaining strict control over reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Chloro(cyclopropyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Addition Reactions: The cyclopropyl ring can open up under certain conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the chlorine atom with iodine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the mercury center.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
Substitution Reactions: Products include cyclopropylmercury iodide.
Oxidation Reactions: Products include mercuric oxide derivatives.
Reduction Reactions: Products include elemental mercury and cyclopropyl derivatives.
科学的研究の応用
Chloro(cyclopropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: It can be used to study the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of new materials and catalysts.
作用機序
The mechanism by which chloro(cyclopropyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the mercury center can form bonds with sulfur-containing biomolecules, disrupting their function. This dual reactivity makes it a versatile compound in both chemical and biological contexts.
類似化合物との比較
Similar Compounds
- Cyclopropylmercury chloride
- Cyclopropylmercury bromide
- Cyclopropylmercury iodide
Uniqueness
Chloro(cyclopropyl)mercury is unique due to the presence of both a cyclopropyl group and a chlorine atom bonded to the mercury center. This combination imparts distinct reactivity patterns compared to other organomercury compounds, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
88947-44-8 |
|---|---|
分子式 |
C3H5ClHg |
分子量 |
277.12 g/mol |
IUPAC名 |
chloro(cyclopropyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-2-3-1;;/h1H,2-3H2;1H;/q;;+1/p-1 |
InChIキー |
YRPJQRHXOXCBJR-UHFFFAOYSA-M |
正規SMILES |
C1CC1[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)









![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)


